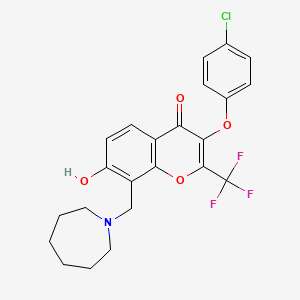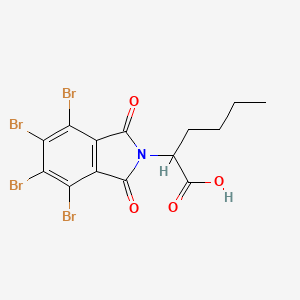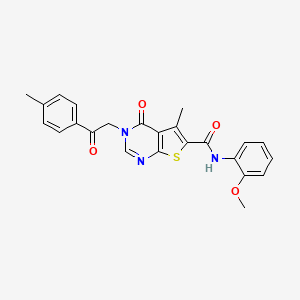
8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the azepane ring, chlorophenoxy group, and trifluoromethyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core structure.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other suitable methods.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the chromen-4-one core with a chlorophenol derivative under suitable conditions.
Incorporation of the Azepane Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, while the azepane ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the azepane and chlorophenoxy groups.
3-(4-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the azepane group.
8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the chlorophenoxy group.
Uniqueness
The unique combination of functional groups in 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one contributes to its distinct chemical properties and potential applications. The presence of the azepane ring, chlorophenoxy group, and trifluoromethyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO4/c24-14-5-7-15(8-6-14)31-21-19(30)16-9-10-18(29)17(13-28-11-3-1-2-4-12-28)20(16)32-22(21)23(25,26)27/h5-10,29H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYVIPDAZZUWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7750994.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7751010.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7751013.png)
![3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751019.png)
![3-(2,3-dihydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751020.png)
![5-Methyl-3-[1-(2-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751025.png)
![3-[1-(4-Fluoroanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751026.png)
![3-[1-(2,4-Dimethylanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751027.png)


